molecular formula C15H22N6O2 B2519693 7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919740-34-4

7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2519693
CAS No.: 919740-34-4
M. Wt: 318.381
InChI Key: OQOQFHVJDDWOSV-UHFFFAOYSA-N
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Description

7-Isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a fused triazine-purine-dione scaffold. Its structure includes a 7-isopentyl substituent (3-methylbutyl group), methyl groups at positions 1, 3, and 9, and ketone moieties at positions 6 and 6. The compound is synthesized via cyclocondensation reactions involving diazonium salts and alkyl cyanides, followed by hydrolysis to stabilize the tricyclic system .

Properties

IUPAC Name

1,3,9-trimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-9(2)6-7-20-13(22)11-12(18(4)15(20)23)16-14-19(5)17-10(3)8-21(11)14/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOQFHVJDDWOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS Number: 919740-34-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C₁₅H₂₂N₆O₂
  • Molecular Weight : 318.37 g/mol
  • Structure : The compound features a triazino-purine structure that is significant for its biological activity.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular:

  • Mechanism of Action : The compound exhibits affinity towards viral proteins and has shown effectiveness against various strains of viruses.
  • Case Studies :
    • In a study examining N-Heterocycles as antiviral agents, compounds similar to 7-isopentyl-1,3,9-trimethyl demonstrated significant inhibitory activity against the Tobacco Mosaic Virus (TMV) with EC₅₀ values indicating effective concentrations for biological activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays:

  • In vitro Testing : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Results indicated a notable reduction in COX activity comparable to standard anti-inflammatory drugs such as indomethacin .
  • Mechanism of Action : The presence of the triazine moiety is believed to enhance the binding affinity to COX enzymes, thereby reducing inflammation effectively.

Data Tables

PropertyValue
Molecular FormulaC₁₅H₂₂N₆O₂
Molecular Weight318.37 g/mol
CAS Number919740-34-4
Antiviral EC₅₀ (TMV)Varies by study
Anti-inflammatory IC₅₀Comparable to indomethacin

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 7-isopentyl-1,3,9-trimethyl:

  • Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication effectively in cell cultures.
  • Anti-inflammatory Activity : The compound has demonstrated significant effects in reducing inflammation markers in various assays.
  • Binding Affinity Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in viral replication and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and biological activities:

Compound Name Substituents Biological Activity Source (Evidence ID)
7-Isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione 7-isopentyl, 1/3/9-methyl Under investigation (structural focus)
7-(2-Chlorobenzyl)-1,3,9-trimethyl analogue 7-(2-chlorobenzyl), 1/3/9-methyl Not reported (structural derivative)
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl analogue 3-(4-chlorophenyl), 1-isopropyl, 7/9-methyl Antitumor candidate (preclinical screening)
4-Imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9-dione (53) 4-imino, no alkyl chain at position 7 MCF-7 breast cancer cell line inhibition
[1,2,4]Triazino[3,4-e]purine-4,7,9-trione (54) Hydrolyzed 4-imino group, additional ketone Reduced antitumor activity vs. 53

Key Observations :

  • Bioactivity: Compound 53 (4-imino derivative) demonstrates potent antitumor activity against MCF-7 cells (growth inhibition <32%), whereas its hydrolyzed form (54) shows reduced efficacy, underscoring the importance of the imino group .
  • Chlorophenyl Derivatives : Analogues with 3-(4-chlorophenyl) substituents (e.g., ) are prioritized in preclinical antitumor studies, suggesting halogenated aryl groups enhance target binding.
Physicochemical Properties
  • Solubility : The 7-isopentyl group increases hydrophobicity compared to analogues with shorter alkyl chains (e.g., methyl or ethyl).
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., chlorophenyl) exhibit higher melting points (~240–330°C) , while alkylated variants (e.g., isopentyl) have lower melting ranges .

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